Dihydro-beta-ionol

説明

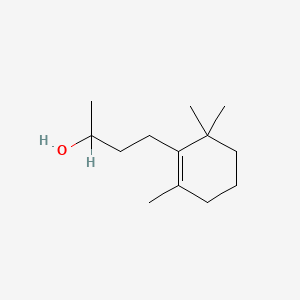

Structure

3D Structure

特性

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLEWGIVLSDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863146 | |

| Record name | Dihydro-beta-ionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white solid with a woody odour | |

| Record name | Dihydro-beta-ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in common organic solvents | |

| Record name | Dihydro-beta-ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3293-47-8 | |

| Record name | Dihydro-β-ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,6,6-tetramethylcyclohexene-1-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3T0WG30TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.00 to 40.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydro-beta-ionol: A Comprehensive Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-beta-ionol, a C13-norisoprenoid, is a naturally occurring volatile organic compound found in a variety of plants. It contributes to the characteristic aroma of many flowers, fruits, and essential oils. As a derivative of the widely distributed β-carotene, this compound and its precursors are of significant interest to researchers in the fields of phytochemistry, flavor and fragrance chemistry, and drug development due to their potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, detailing its presence in various species, quantitative data, biosynthetic pathways, and the experimental protocols used for its analysis.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, often as a minor but olfactorily significant component of their volatile profile. Its concentration can vary depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data available for this compound and its immediate precursor, dihydro-beta-ionone (B48094), in several well-documented plant sources.

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Michelia champaca | Flower Absolute | This compound | 1.10% | [1] |

| Michelia champaca | Flower Concrete | This compound | 0.40% | [1] |

Table 2: Quantitative Occurrence of Dihydro-beta-ionone (precursor to this compound) in Plants

| Plant Species | Plant Part/Extract | Compound | Concentration (mg/100g DW) | Reference(s) |

| Nicotiana tabacum (Flue-cured Virginia) | Essential Oil | Dihydro-beta-ionone | 0.96 | [2] |

| Nicotiana tabacum (Burley) | Essential Oil | Dihydro-beta-ionone | 1.19 | [2] |

| Nicotiana tabacum (Oriental - Krumovgrad) | Essential Oil | Dihydro-beta-ionone | 1.34 | [2] |

| Nicotiana tabacum (Oriental - Plovdiv 7) | Essential Oil | Dihydro-beta-ionone | 1.73 | [2] |

| Acacia farnesiana | Flower Essential Oil | Dihydro-beta-ionone | 0.2% - 1.1% | [3] |

This compound has also been reported in Plectonema and Phormidium.[4] Furthermore, glycosidically bound forms of this compound derivatives serve as aroma precursors in plants. For instance, 3,4-dihydroxy-7,8-dihydro-β-ionol β-D-glucopyranoside is a known precursor to vitispiranes in gooseberry (Ribes uva-crispa) and white beam (Sorbus aria) leaves. In tea leaves (Camellia sinensis), (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol disaccharide glycoside acts as an important aroma precursor.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the carotenoid degradation pathway. The primary precursor is β-carotene, a ubiquitous pigment in photosynthetic organisms. The pathway involves a series of enzymatic reactions, with carotenoid cleavage dioxygenases (CCDs) and various reductases playing pivotal roles.

The key steps in the biosynthesis are as follows:

-

Cleavage of β-carotene: Carotenoid cleavage dioxygenases (CCDs), specifically members of the CCD1 and CCD4 families, catalyze the oxidative cleavage of the 9-10 and 9'-10' double bonds of β-carotene. This reaction yields two molecules of the C13-norisoprenoid, β-ionone.[5]

-

Reduction of β-ionone: The resulting β-ionone undergoes a reduction of its C7=C8 double bond to form dihydro-beta-ionone. This step is catalyzed by enzymes known as enoate reductases or double-bond reductases (DBRs).[1][2] For example, in Cymbidium sinense, four distinct double-bond reductase genes (CsDBR1–CsDBR4) have been identified as being involved in this conversion.[1]

-

Reduction of Dihydro-beta-ionone: The final step is the reduction of the keto group at C-9 of dihydro-beta-ionone to a hydroxyl group, yielding this compound. This conversion is likely carried out by a reductase enzyme, though the specific enzyme responsible for this final reduction step in plants is an area of ongoing research.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis. The choice of method depends on the volatility and concentration of the compound in the plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Acacia farnesiana Essential Oil

This protocol is adapted from the analysis of volatile components in Acacia farnesiana flowers.[6]

1. Sample Preparation: Hydrodistillation

-

Fresh flowers of Acacia farnesiana are subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

n-Pentane is used as the collecting solvent.

-

The collected essential oil is dried over anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or similar, coupled to a Mass Selective Detector.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C.

-

Ramp: Increase at a rate of 3 °C/min to 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Identification and Quantification

-

Identification: Compounds are identified by comparing their mass spectra with those in the NIST and Wiley libraries, and by comparing their calculated Kovats retention indices (RI) with literature values.

-

Quantification: The relative percentage of this compound is calculated from the peak area in the total ion chromatogram (TIC). For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

High-Performance Liquid Chromatography (HPLC) for Terpenoid Analysis

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general approach for the analysis of terpenoids can be adapted.

1. Sample Preparation: Solvent Extraction

-

Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate).

-

The extraction can be performed using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

The crude extract is filtered and concentrated under reduced pressure.

-

The concentrate may be subjected to further cleanup steps, such as solid-phase extraction (SPE), to remove interfering compounds.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25 - 40 °C.

-

Detection:

-

DAD: Monitoring at multiple wavelengths, as this compound lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) may be necessary.

-

MS: Electrospray ionization (ESI) in positive ion mode is often suitable for terpenoids.

-

3. Validation

A validated HPLC method should be specific, linear, accurate, precise, and robust, according to ICH guidelines.[7] This involves determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the recovery and repeatability of the method.

Conclusion

This compound is a naturally occurring C13-norisoprenoid with a widespread but generally low-level presence in the plant kingdom. Its contribution to the aroma profiles of various plants makes it a compound of interest for the flavor and fragrance industry. The biosynthetic pathway, originating from β-carotene, highlights the intricate network of enzymatic reactions that lead to the formation of such volatile compounds. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound in plant-derived materials. Further research is warranted to fully elucidate the enzymatic steps in its biosynthesis and to explore its potential biological activities for applications in drug development and other fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound, 3293-47-8 [thegoodscentscompany.com]

- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydro-β-ionol: A Technical Guide for Researchers

Abstract

Dihydro-β-ionol, a C13-apocarotenoid, is a significant contributor to the floral and fruity aroma of many plants and is a valuable compound in the flavor and fragrance industry. Its biosynthesis is a multi-step enzymatic process that begins with the central isoprenoid pathway and proceeds through the carotenoid biosynthetic pathway to produce the precursor, β-carotene. Subsequently, two key enzymatic reactions, catalyzed by carotenoid cleavage dioxygenases (CCDs) and double-bond reductases (DBRs), lead to the formation of dihydro-β-ionol. This technical guide provides an in-depth overview of the complete biosynthesis pathway, including quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and a visual representation of the metabolic cascade. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic engineering, synthetic biology, and natural product chemistry.

The Biosynthesis Pathway of Dihydro-β-ionol

The journey from central metabolism to dihydro-β-ionol is a fascinating example of how plants produce a diverse array of secondary metabolites. The pathway can be conceptually divided into two major parts: the upstream synthesis of β-carotene and the downstream conversion to dihydro-β-ionol.

Upstream Pathway: The Formation of β-Carotene

The biosynthesis of β-carotene occurs within the plastids of plant cells, starting from the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are then utilized in the carotenoid biosynthetic pathway.

The key steps in the formation of β-carotene are:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the 20-carbon molecule GGPP, a central precursor for various isoprenoids, including carotenoids[2].

-

Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by the enzyme phytoene synthase (PSY) to form the first C40 carotenoid, 15-cis-phytoene. This is a rate-limiting step in carotenoid biosynthesis[3][4].

-

Desaturation and Isomerization: A series of desaturation and isomerization reactions catalyzed by enzymes such as phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) convert phytoene into the red-colored all-trans-lycopene[4].

-

Cyclization of Lycopene (B16060): The pathway branches at lycopene. The formation of β-carotene is catalyzed by lycopene β-cyclase (LCYB) , which introduces a β-ring at both ends of the linear lycopene molecule[5][6].

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Phytoene [label="15-cis-Phytoene", fillcolor="#FBBC05", fontcolor="#202124"]; Lycopene [label="all-trans-Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_Carotene [label="β-Carotene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IPP -> GGPP; DMAPP -> GGPP; GGPP -> Phytoene [label=" Phytoene Synthase (PSY)"]; Phytoene -> Lycopene [label=" PDS, ZDS, CRTISO"]; Lycopene -> beta_Carotene [label=" Lycopene β-Cyclase (LCYB)"]; } caption: "Upstream biosynthesis pathway of β-carotene."

Downstream Pathway: Conversion of β-Carotene to Dihydro-β-ionol

Once β-carotene is synthesized, it serves as the substrate for the production of a variety of apocarotenoids, including dihydro-β-ionol. This conversion involves two key enzymatic steps.

-

Step 1: Oxidative Cleavage of β-Carotene to β-Ionone

The first committed step in dihydro-β-ionol biosynthesis is the oxidative cleavage of β-carotene at the 9,10 and 9',10' double bonds. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , specifically members of the CCD1 and CCD4 subfamilies[7][8]. This symmetrical cleavage results in the formation of two molecules of β-ionone and a C14 dialdehyde.

-

Step 2: Reduction of β-Ionone to Dihydro-β-ionone

The final step is the reduction of the C7=C8 double bond in the β-ionone molecule to yield dihydro-β-ionone. This reaction is catalyzed by Double-Bond Reductases (DBRs) , also known as enoate reductases[2][9]. These enzymes typically utilize NADPH as a cofactor to facilitate the reduction[2].

// Nodes beta_Carotene [label="β-Carotene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_Ionone [label="β-Ionone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydro_beta_ionol [label="Dihydro-β-ionol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges beta_Carotene -> beta_Ionone [label=" Carotenoid Cleavage\nDioxygenase (CCD1/CCD4)"]; beta_Ionone -> Dihydro_beta_ionol [label=" Double-Bond\nReductase (DBR)"]; } caption: "Downstream conversion of β-carotene to dihydro-β-ionol."

Quantitative Data on Key Enzymes

The efficiency of dihydro-β-ionol biosynthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for CCDs and DBRs from various sources.

Table 1: Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹·s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Osmanthus fragrans OeCCD1 | β-apo-8′-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | - | - | [10] |

| Iris germanica InCCD1 | β-apo-8′-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | - | - | [10] |

| Petunia hybrida PhCCD1 | - | - | - | - | - | 6.8 | 45 | [11] |

| Osmanthus fragrans OfCCD4 | β-carotene | - | 14.3 | - | - | 8.0 | 35 | [12] |

Table 2: Kinetic Parameters and Yields of Double-Bond Reductases (DBRs)

| Enzyme Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Product Titer (mg/L) | Molar Conversion (%) | Reference |

| Artemisia annua DBR1 | β-ionone | - | - | - | - | 91.08 | 93.80 | [9][13] |

| Kazachstania exigua KaDBR1 | β-ionone | - | - | 6.0 | 60 | - | - | [14] |

| Nicotiana tabacum NtDBR | - | - | - | 5.4 | 25 | - | - | [15] |

| Escherichia coli (engineered) | Glycerol | - | - | - | - | 8 | - | [16][17] |

| E. coli-S. cerevisiae coculture | Glycerol | - | - | - | - | 27 | - | [16][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for the heterologous expression of the key enzymes and their subsequent in vitro characterization, as well as the analysis of the reaction products.

Heterologous Expression and Purification of CCD and DBR Enzymes

A common method for producing and characterizing plant enzymes is through heterologous expression in a microbial host, such as Escherichia coli.

Protocol: Expression and Purification in E. coli

-

Gene Cloning: The coding sequences of the target CCD or DBR gene are codon-optimized for E. coli expression and synthesized. The gene is then cloned into an expression vector, such as pET-28a or pGEX, often with a C-terminal or N-terminal His6-tag or GST-tag for purification[15][18][19].

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3)[15][20].

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth medium[20]. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.

-

Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-28°C, for 12-16 hours to enhance the production of soluble protein[18].

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation.

-

For His-tagged proteins: The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

-

For GST-tagged proteins: The supernatant is loaded onto a glutathione-Sepharose column. The column is washed, and the protein is eluted with a buffer containing reduced glutathione[18][19].

-

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay.

In Vitro Enzymatic Assays

Protocol: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from established methods for CCD characterization[21].

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-8.5)

-

1 mM FeSO_4_

-

2 mM Ascorbic acid

-

0.2% (w/v) Tween 80

-

Catalase (to remove H_2_O_2_)

-

-

Substrate Preparation: Prepare a stock solution of β-carotene in a water-miscible organic solvent like acetone (B3395972) or a mixture of acetone and methanol.

-

Enzyme Reaction: Add the purified CCD enzyme to the reaction mixture. Initiate the reaction by adding the β-carotene substrate. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid enzyme denaturation.

-

Incubation: Incubate the reaction at the optimal temperature for the specific CCD (e.g., 30-45°C) for a defined period (e.g., 1-4 hours) in the dark with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether. Vortex vigorously to extract the apocarotenoid products.

-

Analysis: Centrifuge to separate the phases. The organic phase containing β-ionone is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.

Protocol: In Vitro Assay for Double-Bond Reductase (DBR) Activity

This protocol is based on methods for characterizing DBRs[9][15].

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Potassium phosphate (B84403) buffer (pH 6.0-7.0)

-

1-2 mM NADPH or NADH (depending on the cofactor preference of the DBR)

-

-

Substrate Preparation: Prepare a stock solution of β-ionone in a suitable solvent like ethanol (B145695) or DMSO.

-

Enzyme Reaction: Add the purified DBR enzyme to the reaction mixture. Initiate the reaction by adding the β-ionone substrate.

-

Incubation: Incubate the reaction at the optimal temperature for the specific DBR (e.g., 30-60°C) for a defined period (e.g., 30 minutes to 2 hours).

-

Reaction Termination and Extraction: Terminate the reaction and extract the dihydro-β-ionol product using an equal volume of ethyl acetate.

-

Analysis: The organic phase is collected, dried, and reconstituted for GC-MS analysis.

GC-MS Analysis of Dihydro-β-ionol and β-Ionone

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like β-ionone and dihydro-β-ionol.

Protocol: GC-MS Analysis

-

Instrumentation: An Agilent 7890B GC system coupled to a 7000D mass spectrometer or a similar instrument is used[22].

-

Column: A capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m × 0.25 mm × 0.25 μm), is typically employed[22].

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[22].

-

Injection: A small volume (e.g., 1 μL) of the extracted sample is injected in splitless mode. The injector temperature is set to around 250°C[22].

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C for 1 min), then ramps up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min[22].

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source and quadrupole temperatures are maintained at approximately 230°C and 150°C, respectively[22].

-

Data Analysis: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is achieved by creating a standard curve with known concentrations of β-ionone and dihydro-β-ionol.

Logical Workflow for Dihydro-β-ionol Biosynthesis Research

The following diagram illustrates a typical workflow for investigating the biosynthesis of dihydro-β-ionol.

// Nodes A [label="Identify Plant Species Producing\nDihydro-β-ionol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transcriptome Analysis to\nIdentify Candidate CCD and DBR Genes", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Gene Cloning and\nHeterologous Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Enzyme Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="In Vitro Enzyme Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="GC-MS Analysis of Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Kinetic Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Metabolic Engineering in a\nMicrobial Host", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Optimization of Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Quantification"]; B -> H; G -> H [label="Enzyme Selection"]; H -> I; } caption: "Experimental workflow for studying dihydro-β-ionol biosynthesis."

Conclusion

The biosynthesis of dihydro-β-ionol is a well-defined pathway involving the concerted action of enzymes from the carotenoid and subsequent modification pathways. Understanding the intricacies of this pathway, from the genetics and biochemistry of the involved enzymes to the analytical methods for product quantification, is crucial for its exploitation in various biotechnological applications. This technical guide provides a comprehensive resource for researchers aiming to delve into the fascinating world of apocarotenoid biosynthesis and its potential for the sustainable production of valuable natural compounds. The provided protocols and quantitative data serve as a solid foundation for future research in metabolic engineering and synthetic biology to enhance the production of dihydro-β-ionol and other high-value flavor and fragrance compounds.

References

- 1. bioone.org [bioone.org]

- 2. mdpi.com [mdpi.com]

- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An alternative pathway to β-carotene formation in plant chromoplasts discovered by map-based cloning of Beta and old-gold color mutations in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 9. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage dioxygenase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biocatalytic Asymmetric Alkene Reduction: Crystal Structure and Characterization of a Double Bond Reductase from Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analyzing Volatile Compounds of Young and Mature Docynia delavayi Fruit by HS-SPME-GC-MS and rOAV - PMC [pmc.ncbi.nlm.nih.gov]

Dihydro-beta-ionol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Synthesis, and Biological Activity of Dihydro-beta-ionol.

Introduction

This compound, a sesquiterpenoid naturally present in various plants, has garnered interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and notable biological activities, with a focus on its potential antimelanogenetic effects. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical Structure and Identification

This compound is chemically known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol.[1] Its structure consists of a trimethylcyclohexene ring linked to a butanol side chain.

Chemical Identifiers:

-

IUPAC Name: 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol[1]

-

Chemical Formula: C₁₃H₂₄O[1]

-

CAS Number: 3293-47-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 196.33 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Melting Point | 38 - 40 °C | --INVALID-LINK-- |

| Boiling Point | 234 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.9197 g/cm³ at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | --INVALID-LINK-- |

| Solubility | Soluble in alcohol; 10.43 mg/L in water at 25 °C (estimated) | --INVALID-LINK-- |

| LogP (o/w) | 4.634 (estimated) | --INVALID-LINK-- |

Natural Occurrence and Synthesis

This compound is a naturally occurring compound found in a variety of plants, including tobacco (Nicotiana tabacum).[1] It is also used as a fragrance and flavoring agent in various consumer products.

Synthesis of this compound

This compound is commonly synthesized through the reduction of β-ionone.

Experimental Protocol: Birch Reduction of β-Ionone

This method provides a high yield of this compound through the selective reduction of the enone moiety of β-ionone.

Materials:

-

β-ionone

-

Liquid ammonia (B1221849)

-

Metallic sodium

-

Hydrogen donor (e.g., ammonium (B1175870) chloride or hydrochloric acid)

-

Inert organic solvent (e.g., ether, toluene)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a stirrer, dissolve β-ionone in an inert organic solvent and add the hydrogen donor.

-

Cool the flask to -33°C and introduce liquid ammonia.

-

Gradually add small pieces of metallic sodium to the stirred solution. The reaction is typically complete in about 1 hour.

-

Quench the reaction by the careful addition of solid ammonium chloride.

-

Allow the ammonia to evaporate at room temperature.

-

Add water to the residue and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography to yield the final product.

Biological Activity: Antimelanogenetic Effects

Research has indicated that this compound exhibits antimelanogenetic properties, suggesting its potential as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders. The primary mechanism of this activity is believed to be the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Experimental Protocols for Assessing Antimelanogenetic Activity

1. Mushroom Tyrosinase Activity Assay

This in vitro assay is a common and rapid method to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the tyrosinase solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor.

2. B16 Melanoma Cell Melanin Content Assay

This cell-based assay provides a more biologically relevant assessment of a compound's effect on melanin production.

Materials:

-

B16 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate-buffered saline (PBS)

-

1N NaOH

-

96-well plate and a plate reader

Procedure:

-

Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and α-MSH if used) for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS and lyse them.

-

Dissolve the melanin pellet in 1N NaOH by heating (e.g., at 80°C for 1 hour).

-

Measure the absorbance of the melanin solution at 405 nm using a microplate reader.

-

Determine the melanin content relative to the total protein content or cell number and calculate the percentage of melanin synthesis inhibition.

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by several signaling pathways. The primary pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase. This compound, by inhibiting tyrosinase, likely interferes with this downstream effector of the melanogenesis cascade.

Conclusion

This compound is a well-characterized sesquiterpenoid with established physicochemical properties and synthesis routes. Its potential as an antimelanogenetic agent, primarily through the inhibition of tyrosinase, makes it a compound of interest for the cosmetic and pharmaceutical industries. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of its biological activities. Future research should focus on elucidating the precise molecular interactions with tyrosinase and evaluating its efficacy and safety in more complex biological models.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol, also known by its common synonym dihydro-β-ionol, is a sesquiterpenoid alcohol. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available experimental and computed data. The document details a known synthetic route from β-ionone and outlines standard analytical methodologies. Notably, while the compound is utilized in the flavor and fragrance industry and has undergone safety assessments, there is a significant lack of publicly available data regarding its specific biological activities and associated signaling pathways. This guide aims to be a foundational resource for researchers and professionals, clearly delineating the current state of knowledge and highlighting areas for future investigation.

Physicochemical Properties

The physicochemical properties of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol are summarized in the tables below. These include a combination of experimentally determined values and computationally predicted data to provide a comprehensive profile of the compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol | PubChem[1] |

| Synonyms | Dihydro-β-ionol, 7,8-Dihydro-β-ionol | PubChem[1], The Good Scents Company[2] |

| CAS Number | 3293-47-8 | PubChem[1] |

| Molecular Formula | C13H24O | PubChem[1] |

| Molecular Weight | 196.33 g/mol | PubChem[1] |

| Physical Description | White solid with a woody odor | PubChem[1] |

| Boiling Point | 234.0 °C at 760 mm Hg | PubChem[1] |

| Melting Point | 38.0 to 40.0 °C | PubChem[1] |

| Solubility | Soluble in common organic solvents | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 196.182715385 Da | PubChem[1] |

| Polar Surface Area | 20.23 Ų | PubChem[1] |

| Refractivity | 61.86 m³·mol⁻¹ | FooDB |

| Polarizability | 24.75 ų | FooDB |

Experimental Protocols

Synthesis

A primary method for the synthesis of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol (dihydro-β-ionol) is through the Birch reduction of β-ionone.[3] This method is advantageous for its high selectivity and yield.

Reaction: Birch Reduction of β-ionone

-

Starting Material: β-ionone

-

Reagents:

-

A hydrogen donor with a pKa ≤ 19 (e.g., ammonium (B1175870) chloride, hydrochloric acid).[3]

-

Liquid ammonia (B1221849).[3]

-

Metallic sodium.[3]

-

A solvent such as water or ether.[3]

-

-

Procedure Outline:

-

The hydrogen donor is added to β-ionone in the presence of a suitable solvent.

-

Liquid ammonia is introduced, and the mixture is cooled (typically to -33 °C).

-

Metallic sodium is added portion-wise to the reaction mixture.

-

The reaction is allowed to proceed for a duration of several minutes to a few hours.

-

Upon completion, the reaction is quenched, and the ammonia is evaporated.

-

The product is extracted from the reaction mixture using an organic solvent (e.g., ether or toluene).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield dihydro-β-ionol.[3]

-

Analytical Methods

Standard analytical techniques for the characterization and purity assessment of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate the compound from a mixture and determine its molecular weight and fragmentation pattern for structural elucidation and purity assessment.

-

General Protocol:

-

A dilute solution of the sample is prepared in a volatile organic solvent.

-

The sample is injected into the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column at different retention times and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

General Protocol:

-

A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the strong magnetic field of the NMR spectrometer.

-

The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

-

The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.

-

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities or mechanisms of action for 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol. Its primary documented application is as a flavoring agent in foods and as a fragrance ingredient.[1][2]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated dihydro-β-ionol and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] This assessment is based on toxicological data and estimated dietary exposure. However, this safety evaluation does not provide information on specific molecular targets or signaling pathways.

For context, related compounds such as β-ionone have been investigated for various biological activities, including potential anticancer and anti-inflammatory effects. It is important to emphasize that these findings on related molecules cannot be directly extrapolated to 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol without dedicated experimental validation.

The diagram below illustrates the current understanding of the compound's role, highlighting its application and the current knowledge gap regarding its biological signaling.

Conclusion

4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol is a well-characterized compound in terms of its fundamental physicochemical properties. Its synthesis and analysis can be achieved through established chemical procedures. However, for drug development professionals and researchers investigating novel bioactive compounds, the current literature presents a significant knowledge gap concerning its pharmacological effects and molecular mechanisms. The established safety profile for its use as a food additive provides a foundation, but further research is imperative to explore any potential therapeutic applications or other biological activities. This guide serves as a comprehensive summary of the existing data and a call for further investigation into the biological role of this sesquiterpenoid.

References

An In-depth Technical Guide to Dihydro-beta-ionol (CAS 3293-47-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-beta-ionol (CAS 3293-47-8) is a sesquiterpenoid alcohol valued for its woody, floral, and amber-like fragrance, making it a significant ingredient in the flavor and fragrance industry. Beyond its sensory properties, emerging research on related ionol compounds suggests potential biological activities, including antimelanogenic effects, which positions it as a molecule of interest for dermatological and cosmetic research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its chemical synthesis and analysis, and an exploration of its biological activities with a focus on its potential mechanism of action in melanogenesis.

Physicochemical and Spectroscopic Data

This compound is a white solid at room temperature, characterized by its distinct woody and floral odor.[1] It is soluble in common organic solvents.[1] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3293-47-8 | [2][3] |

| Molecular Formula | C₁₃H₂₄O | [2][3] |

| Molecular Weight | 196.33 g/mol | [2][3] |

| IUPAC Name | 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol | [3][4] |

| Appearance | White solid with a woody, floral odor | [1][5] |

| Boiling Point | 234 - 275.4 °C at 760 mmHg | [1][2] |

| Melting Point | 36 - 40 °C | [1][6] |

| Density | ~0.88 - 0.92 g/cm³ | [2][6] |

| Flash Point | >93.3 °C (>200 °F) | [7] |

| LogP (Octanol/Water) | 3.674 | [2] |

| Solubility | Soluble in common organic solvents | [1] |

Table 2: Spectroscopic and Analytical Data

| Parameter | Description | Source(s) |

| ¹H-NMR | Expected signals: olefinic protons, aliphatic methylene (B1212753) and methine protons (including carbinol proton), and distinct methyl group singlets and doublets. | General Knowledge |

| ¹³C-NMR | Expected signals: ~13 distinct carbon signals including sp² carbons of the double bond, sp³ carbons of the ring and side chain (including the carbon bearing the hydroxyl group), and methyl carbons. | [3] |

| FT-IR (cm⁻¹) | Characteristic peaks expected for O-H stretch (~3300-3400, broad), C-H stretches (aliphatic, ~2850-3000), and C-O stretch (~1050-1150). | General Knowledge |

| Mass Spectrometry | Expected Molecular Ion (M⁺) at m/z 196. Common fragments may include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the side chain. Top peaks observed at m/z 123 and 93. | [3] |

| Kovats Retention Index | Standard non-polar: ~1413 - 1455 | [1][4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of beta-ionone, which possesses an additional ketone functional group. Two effective methods are the Birch reduction and catalytic hydrogenation.

Synthesis via Birch Reduction of Beta-Ionone

The Birch reduction is a robust method for the reduction of α,β-unsaturated ketones to the corresponding saturated alcohols. This protocol is adapted from methodologies described in the patent literature.[8]

Reaction Scheme: β-Ionone → this compound

Materials:

-

β-Ionone

-

Anhydrous liquid ammonia (B1221849) (NH₃)

-

Sodium metal (Na)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction:

-

Cool the flask to -78 °C (dry ice/acetone bath).

-

Condense approximately 10 mL of liquid ammonia per gram of β-ionone into the flask.

-

Once the desired volume of ammonia is collected, add the β-ionone dissolved in a minimal amount of anhydrous THF.

-

Slowly add small, freshly cut pieces of sodium metal to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.

-

Add a proton source, such as tert-butanol (B103910) or ethanol (B145695) (1-2 equivalents), to the reaction mixture.

-

-

Quenching and Work-up:

-

After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the aqueous layer three times with toluene or diethyl ether.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound via Birch Reduction.

Synthesis via Catalytic Hydrogenation of Beta-Ionone

Catalytic hydrogenation offers a milder alternative for the reduction of beta-ionone. Using a catalyst like Raney Nickel allows for the reduction of both the alkene and ketone moieties.

Reaction Scheme: β-Ionone + 2 H₂ --(Catalyst)--> this compound

Materials:

-

β-Ionone

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Isopropanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or other filter aid

Procedure:

-

Catalyst Preparation:

-

In a fume hood, carefully wash the Raney Nickel slurry several times with water, followed by several washes with the chosen alcohol solvent (e.g., ethanol) to remove residual water.

-

-

Reaction:

-

To a hydrogenation flask, add the β-ionone dissolved in ethanol (e.g., 0.1 M solution).

-

Carefully add the washed Raney Nickel catalyst under a stream of inert gas (approx. 5-10% by weight relative to the substrate).

-

Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi or using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction may take several hours to complete.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Rinse the filter cake with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further using silica gel column chromatography as described in Protocol 2.1.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for assessing the purity of the final product and confirming its molecular weight.

Typical GC-MS Parameters:

-

Column: Standard non-polar column (e.g., HP-5MS, DB-5)

-

Carrier Gas: Helium

-

Injection Mode: Split

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

MS Detection: Electron Ionization (EI) at 70 eV.

-

Expected Result: A major peak at the characteristic retention time for this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 196, with characteristic fragment ions at m/z = 178 (M-H₂O), 123, and 93.[3]

Caption: General workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

While primarily used for its fragrance, related ionol and apocarotenoid compounds have demonstrated various biological activities. A notable area of research is their effect on skin pigmentation.

Antimelanogenic Activity

Derivatives of ionone (B8125255) have been shown to possess antimelanogenic properties, suggesting that this compound could be a candidate for research into skin-lightening or hyperpigmentation-treating agents.[6] The primary mechanism for this activity in many natural compounds is the inhibition of melanogenesis in melanocytes.

Mechanism of Action: Melanogenesis is a complex signaling cascade primarily regulated by the Microphthalmia-associated transcription factor (MITF). Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of MITF. MITF then acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis.

Many natural antimelanogenic compounds exert their effect by downregulating this pathway, often by inhibiting the expression or activity of MITF and tyrosinase. It is hypothesized that ionol derivatives, including this compound, may act through a similar mechanism.

Caption: Hypothesized mechanism of antimelanogenic action via the cAMP/MITF pathway.

References

- 1. DIHYDRO-beta-IONONE | C13H22O | CID 519382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C13H24O | CID 579336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Hydrogenation of. beta. -ionone on stationary supported palladium catalysts by a continuous method (Journal Article) | OSTI.GOV [osti.gov]

- 8. JPS61134332A - Production of this compound - Google Patents [patents.google.com]

The Biological Activity of Dihydro-β-ionol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol, a sesquiterpenoid found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of dihydro-β-ionol's effects, with a particular focus on its antimelanogenetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the fields of dermatology and pharmacology.

Quantitative Data on Biological Activity

The primary reported biological activity of dihydro-β-ionol is its ability to inhibit melanin (B1238610) synthesis. The following table summarizes the quantitative data regarding the antimelanogenetic effects of dihydro-β-ionol and its enantiomers.

| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |

| (R)-(-)-dihydro-β-ionol | Antimelanogenetic | B16 Melanoma Cells | High | [1][2] |

| (S)-(+)-dihydro-β-ionol | Antimelanogenetic | B16 Melanoma Cells | High | [1][2] |

| (±)-dihydro-β-ionol | Antimelanogenetic | B16 Melanoma Cells | High | [1][2] |

Note: Specific IC50 values from the primary study by Komaki et al. (2013) are not publicly available in the accessed literature. The term "High" indicates a significant inhibitory effect as reported in the study's abstract.

Key Biological Activity: Antimelanogenesis

Dihydro-β-ionol has been demonstrated to possess significant antimelanogenetic effects[1][2]. This activity is of considerable interest for the development of topical agents for skin lightening and the treatment of hyperpigmentation disorders. The mechanism of this effect is believed to involve the modulation of key enzymes and signaling pathways that regulate melanin production in melanocytes.

Signaling Pathways in Melanogenesis

The process of melanogenesis is regulated by a complex network of signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[3]. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression[4]. MITF then promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[5]. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also influence melanogenesis[3].

Caption: Simplified signaling pathway of α-MSH-induced melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimelanogenetic activity of dihydro-β-ionol.

Cell Culture

-

Cell Line: B16F10 murine melanoma cells are a standard and widely used model for studying melanogenesis[6].

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.

-

Procedure:

-

Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of dihydro-β-ionol (and its enantiomers) and a positive control (e.g., kojic acid) for 48-72 hours. A vehicle control (e.g., DMSO) should also be included.

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells with 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

-

Caption: Workflow for the melanin content assay in B16F10 cells.

Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of a compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Enzyme Source: Mushroom tyrosinase is commonly used as it is commercially available and provides a reliable model for screening tyrosinase inhibitors[7].

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) is used as the substrate for the enzyme.

-

Procedure:

-

In a 96-well plate, add phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of dihydro-β-ionol.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular time intervals (e.g., every minute for 20-30 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated relative to the vehicle control.

-

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Conclusion

The available scientific evidence indicates that dihydro-β-ionol is a promising natural compound with significant antimelanogenetic properties. Further research is warranted to elucidate the precise mechanism of action, including the identification of its direct molecular targets within the melanogenesis signaling cascade, and to fully quantify its efficacy and safety profile in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the study of dihydro-β-ionol and its potential applications in dermatology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Melanogenesis Inhibitors | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 4. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved antimelanogenesis and antioxidant effects of polysaccharide from Cuscuta chinensis Lam seeds after enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation and Comparison of the Antimelanogenic Properties of Different Solvent Fractionated Cnidium japonicum Extracts in B16F10 Murine Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydro-beta-ionol as a Carotenoid Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydro-beta-ionol, a C13-norisoprenoid, is a naturally occurring carotenoid metabolite found in various plants, contributing to their characteristic aromas. Beyond its role in the flavor and fragrance industry, emerging research has highlighted its potential pharmacological activities, including anti-melanogenic and anti-inflammatory effects. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis from carotenoid precursors, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis, purification, and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this carotenoid metabolite.

Introduction

Carotenoids are a diverse group of pigments synthesized by plants and microorganisms, playing crucial roles in photosynthesis and acting as precursors to various signaling molecules and aroma compounds. The enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) yields a variety of apocarotenoids, including the C13-norisoprenoids, which are significant for their flavor and fragrance properties. This compound is a saturated derivative of the more commonly known beta-ionone (B89335) and is recognized for its woody and floral scent. While its use in perfumery is well-established, its biological activities are an area of growing interest for potential applications in pharmaceuticals and cosmetics. This guide will delve into the technical details of this compound, from its biogenesis to its potential therapeutic applications.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C13H24O.[1][2] Its chemical structure and main physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol | [2] |

| Molecular Formula | C13H24O | [1][2] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| CAS Number | 3293-47-8 | [2] |

| FEMA Number | 3627 | [2] |

| Appearance | White solid | [1][2] |

| Odor | Woody, floral, with camphoraceous notes | [1] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 234 °C at 760 mmHg | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Biosynthesis from Carotenoids

The biosynthesis of this compound originates from the oxidative cleavage of β-carotene. This process involves a multi-step enzymatic pathway.

Step 1: Cleavage of β-Carotene to β-Ionone

The initial step is the enzymatic cleavage of β-carotene at the 9-10 and 9'-10' positions, which is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) . This reaction yields two molecules of β-ionone and a C14 dialdehyde.

Step 2: Reduction of β-Ionone to Dihydro-β-ionone

The α,β-unsaturated double bond in the side chain of β-ionone is then reduced to form dihydro-β-ionone. This reaction is catalyzed by enoate reductases , such as DBR1 from Artemisia annua.[1]

Step 3: Reduction of Dihydro-β-ionone to Dihydro-β-ionol

The final step is the reduction of the ketone group of dihydro-β-ionone to a secondary alcohol, yielding dihydro-β-ionol. This conversion is carried out by carbonyl reductases or dehydrogenases .

Biological Activities and Potential for Drug Development

While extensively studied for its sensory properties, the pharmacological activities of this compound are a growing field of research.

Anti-Melanogenic Activity

Some studies have suggested that β-ionol derivatives possess anti-melanogenic properties.[3] Melanogenesis is the process of melanin (B1238610) production, and its over-activation can lead to hyperpigmentation disorders. The inhibition of melanogenesis is a key target for cosmetic and therapeutic agents.

The primary signaling pathway regulating melanogenesis involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The activation of MITF is controlled by upstream signaling cascades, including the cAMP/PKA/CREB pathway and the MAPK pathway. This compound may exert its anti-melanogenic effects by modulating these pathways.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some natural products, including terpenoids, have been shown to possess anti-inflammatory properties. The anti-inflammatory potential of this compound is an area that warrants further investigation, particularly its effects on key inflammatory pathways such as the NF-κB signaling pathway.

Quantitative Data

The following tables summarize quantitative data from various studies on the production and biological activity of dihydro-beta-ionone, the immediate precursor to this compound. Data for this compound itself is limited in the current literature.

Table 1: Bioproduction of Dihydro-β-ionone

| Biocatalyst | Substrate | Product Concentration | Molar Conversion | Reference(s) |

| Recombinant E. coli expressing DBR1 | β-Ionone | 308.3 mg/L | - | [1][4] |

| Purified DBR1 enzyme | 1 mM β-Ionone | 91.08 mg/L | 93.80% | [1][4] |

| One-pot system (PhCCD1 and AaDBR1) | Carotenoids | 13.34 mg/L | 85.8% | [5][6] |

| E. coli - S. cerevisiae coculture | Glycerol | 27 mg/L | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Chemical Synthesis of Dihydro-β-ionol from β-Ionone (Birch Reduction)

This protocol describes the reduction of β-ionone to dihydro-β-ionol using a Birch reduction.[5][8]

Materials:

-

β-Ionone

-

Tetrahydrofuran (THF)

-

Water

-

Liquid ammonia (B1221849)

-

Sodium metal

-

Ammonium (B1175870) chloride

-

Toluene

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flask equipped with a stirrer and a dry ice condenser, dissolve β-ionone in a mixture of THF and water.

-

Cool the mixture to -33 °C and introduce liquid ammonia.

-

Slowly add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

-

Quench the reaction by the careful addition of solid ammonium chloride.

-

Allow the ammonia to evaporate at room temperature.

-

Concentrate the remaining solution under reduced pressure to remove most of the THF and water.

-

Extract the aqueous residue with toluene.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-